Cas no 2228894-98-0 (1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(2-Ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid is a specialized fluorinated cyclopropane derivative with a unique structural motif combining an ethynylphenyl group and a difluorocyclopropane ring. This compound is of interest in medicinal chemistry and materials science due to its rigid, sterically constrained framework and the presence of fluorine atoms, which can enhance metabolic stability and binding affinity. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate for the synthesis of bioactive molecules or advanced materials. Its distinct electronic and steric properties may also facilitate applications in catalysis or as a building block for functionalized polymers.
1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid structure
2228894-98-0 structure
Product Name:1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid
CAS No:2228894-98-0
MF:C12H8F2O2
MW:222.187530517578
CID:6557772
PubChem ID:165639609
Update Time:2025-10-29

1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid
    • EN300-1945855
    • 2228894-98-0
    • Inchi: 1S/C12H8F2O2/c1-2-8-5-3-4-6-9(8)11(10(15)16)7-12(11,13)14/h1,3-6H,7H2,(H,15,16)
    • InChI Key: VBHRMRQYLKRCDP-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C(=O)O)C1C=CC=CC=1C#C)F

Computed Properties

  • Exact Mass: 222.04923582g/mol
  • Monoisotopic Mass: 222.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 37.3Ų

1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid

Introduction to 1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228894-98-0)

1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid, identified by the CAS number 2228894-98-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules characterized by a cyclopropane core functionalized with an ethynyl group and a difluorocarbonyl moiety, which endows it with unique chemical properties and potential applications in drug discovery and advanced material synthesis.

The structural framework of 1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted with two fluorine atoms at the 2-position and an ethynylphenyl group attached to the 1-position. The presence of the ethynyl group introduces a reactive site for further functionalization, while the difluorocyclopropane moiety contributes to enhanced metabolic stability and lipophilicity, making it an attractive candidate for medicinal chemistry applications.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential as pharmacological agents. The cyclopropane ring is particularly noteworthy due to its strained three-membered structure, which can be exploited to enhance binding affinity and selectivity in drug design. The introduction of fluorine atoms further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid has been studied in the context of developing small-molecule inhibitors for various therapeutic targets. For instance, its structural features make it a promising candidate for inhibiting enzymes involved in inflammatory pathways. Preliminary computational studies suggest that the compound can interact effectively with key residues in target proteins, potentially leading to the development of novel anti-inflammatory agents.

Moreover, the ethynyl group in 1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid provides a versatile handle for further chemical modifications. This allows for the synthesis of derivatives with tailored properties, such as improved solubility or enhanced bioavailability. Such modifications are crucial in pharmaceutical development, where optimizing pharmacokinetic profiles is essential for achieving therapeutic efficacy.

Recent advances in synthetic methodologies have enabled more efficient preparation of complex molecules like 1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in constructing the desired framework efficiently. These methods not only improve yield but also allow for greater control over stereochemistry, which is critical for biological activity.

The difluorocyclopropane moiety is known to impart favorable physicochemical properties to drug candidates. Fluorine atoms can enhance metabolic stability by resisting hydrolysis and oxidation, while also improving lipophilicity through electronic effects. These attributes are particularly valuable in designing molecules that must withstand the rigors of biological systems while maintaining target engagement.

In conclusion, 1-(2-ethynylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228894-98-0) represents a compelling example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of functional groups and favorable physicochemical properties make it a promising candidate for further exploration in drug discovery and material science. As research continues to uncover new applications for this compound, its significance in advancing chemical biology and medicinal chemistry is likely to grow.

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